2-[1-(2,3-dimethylphenoxy)ethyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(2,3-dimethylphenoxy)ethyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is a complex organic compound that belongs to the class of heterocyclic compounds known as thiadiazoloquinazolines. These compounds are characterized by the presence of a thiadiazole ring fused to a quinazoline moiety. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2,3-dimethylphenoxy)ethyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one typically involves multi-step reactions. One common method involves the reaction of 2,3-dimethylphenol with ethyl bromoacetate to form an intermediate ester. This ester is then reacted with hydrazine hydrate to form a hydrazide, which undergoes cyclization with thiocarbonyl compounds to form the thiadiazole ring. The final step involves the fusion of the thiadiazole ring with a quinazoline moiety under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and green chemistry approaches to minimize waste and improve yield .
Chemical Reactions Analysis
Types of Reactions
2-[1-(2,3-dimethylphenoxy)ethyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy and quinazoline moieties
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may yield dihydroquinazoline derivatives .
Scientific Research Applications
2-[1-(2,3-dimethylphenoxy)ethyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Used in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 2-[1-(2,3-dimethylphenoxy)ethyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one involves its interaction with specific molecular targets. For example, in its role as an anticancer agent, the compound may inhibit enzymes such as topoisomerases or kinases, leading to the disruption of DNA replication and cell division. The thiadiazole ring is known to interact with metal ions, which can further modulate its biological activity .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Quinazoline derivatives: Compounds with the quinazoline moiety are known for their anticancer and anti-inflammatory activities
Uniqueness
The uniqueness of 2-[1-(2,3-dimethylphenoxy)ethyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one lies in its combined structure of thiadiazole and quinazoline rings, which imparts a unique set of chemical and biological properties. This dual functionality makes it a versatile compound for various applications in scientific research .
Properties
Molecular Formula |
C19H17N3O2S |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
2-[1-(2,3-dimethylphenoxy)ethyl]-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one |
InChI |
InChI=1S/C19H17N3O2S/c1-11-7-6-10-16(12(11)2)24-13(3)17-21-22-18(23)14-8-4-5-9-15(14)20-19(22)25-17/h4-10,13H,1-3H3 |
InChI Key |
DVFLFULLZFZPFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OC(C)C2=NN3C(=O)C4=CC=CC=C4N=C3S2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.